molecular formula C11H16N2O5 B12770323 Pyridoxine serinate CAS No. 14942-12-2

Pyridoxine serinate

Cat. No.: B12770323
CAS No.: 14942-12-2
M. Wt: 256.25 g/mol
InChI Key: DUJPDBHMHIVXOJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine serinate typically involves the reaction of pyridoxine with serine under specific conditions. The process may include steps such as protection of hydroxyl groups, activation of carboxyl groups, and coupling reactions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of pyridoxine and its derivatives, including this compound, often involves large-scale chemical synthesis using methods that ensure high yield and purity. The production process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions: Pyridoxine serinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Pyridoxine serinate exerts its effects primarily through its conversion to pyridoxal phosphate, an active coenzyme involved in numerous enzymatic reactions. Pyridoxal phosphate acts as a cofactor for enzymes involved in amino acid metabolism, neurotransmitter synthesis, and lipid metabolism. It also plays a role in the regulation of gene expression and cellular signaling pathways .

Comparison with Similar Compounds

    Pyridoxal: Another form of vitamin B6, involved in similar metabolic processes.

    Pyridoxamine: A derivative of pyridoxine with distinct biological functions.

    Pyridoxal phosphate: The active coenzyme form of vitamin B6.

Comparison: Pyridoxine serinate is unique in its specific antioxidant properties and its ability to inhibit oxidation in various formulations. While pyridoxal and pyridoxamine share similar metabolic roles, this compound’s distinct chemical structure allows it to be used in specialized applications, particularly in the cosmetic industry .

Properties

CAS No.

14942-12-2

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

(2S)-3-hydroxy-2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]propanoic acid

InChI

InChI=1S/C11H16N2O5/c1-6-10(16)8(7(4-14)2-12-6)3-13-9(5-15)11(17)18/h2,9,13-16H,3-5H2,1H3,(H,17,18)/t9-/m0/s1

InChI Key

DUJPDBHMHIVXOJ-VIFPVBQESA-N

Isomeric SMILES

CC1=NC=C(C(=C1O)CN[C@@H](CO)C(=O)O)CO

Canonical SMILES

CC1=NC=C(C(=C1O)CNC(CO)C(=O)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.